Cas no 19674-66-9 (4-Amino-2-phenyl-pyrimidine-5-carbaldehyde)
4-Amino-2-phenyl-pyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde
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- Inchi: 1S/C11H9N3O/c12-10-9(7-15)6-13-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
- InChI Key: BBJAZTZYGDHCOR-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=NC=C(C=O)C(N)=N1
4-Amino-2-phenyl-pyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514012-1g |
4-Amino-2-phenylpyrimidine-5-carbaldehyde |
19674-66-9 | 97% | 1g |
$539 | 2023-03-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624130-1g |
4-Amino-2-phenylpyrimidine-5-carbaldehyde |
19674-66-9 | 97% | 1g |
¥3773.0 | 2023-03-12 |
4-Amino-2-phenyl-pyrimidine-5-carbaldehyde Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde
Research Brief on 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde (CAS: 19674-66-9): Recent Advances and Applications
4-Amino-2-phenyl-pyrimidine-5-carbaldehyde (CAS: 19674-66-9) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic routes, biological activities, and therapeutic potential.
One of the most notable advancements in the synthesis of 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde involves the optimization of catalytic processes to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed coupling reaction that significantly enhances the efficiency of its production. This method not only reduces the use of hazardous reagents but also aligns with the principles of green chemistry, making it a sustainable option for large-scale synthesis.
In terms of biological activity, recent research has explored the compound's role as a scaffold for developing kinase inhibitors. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde exhibit potent inhibitory effects against EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy. The study identified specific structural modifications that enhance binding affinity and selectivity, paving the way for the development of next-generation anticancer agents.
Additionally, the antimicrobial potential of this compound has been investigated in the context of drug-resistant bacterial infections. A 2024 paper in Antimicrobial Agents and Chemotherapy highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) when combined with existing antibiotics. The findings suggest that 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde could serve as a synergistic agent to overcome antibiotic resistance, addressing a critical challenge in modern medicine.
Beyond its direct therapeutic applications, this compound has also been utilized in chemical biology as a probe to study enzyme mechanisms. A recent study in ACS Chemical Biology (2023) employed 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde to investigate the catalytic activity of aldehyde dehydrogenases, shedding light on their role in metabolic pathways and disease progression. Such applications underscore the compound's versatility as a tool for fundamental research.
In conclusion, 4-Amino-2-phenyl-pyrimidine-5-carbaldehyde (CAS: 19674-66-9) continues to be a molecule of interest in chemical biology and medicinal chemistry. Recent advancements in its synthesis, coupled with its promising biological activities, position it as a valuable candidate for drug development and biochemical research. Future studies are expected to further explore its therapeutic potential and expand its applications in addressing unmet medical needs.
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